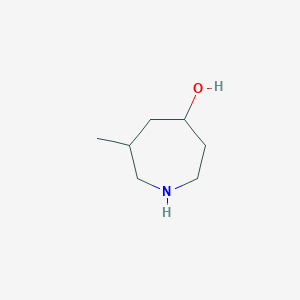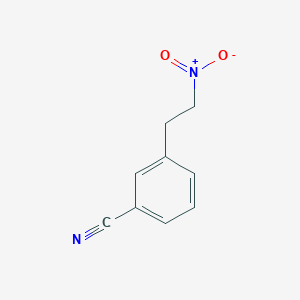
3-(2-Nitroethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitroethyl)benzonitrile is an organic compound characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3-(2-Nitroethyl)benzonitrile often employs catalytic processes to enhance yield and efficiency. The use of ionic liquids as catalysts has been explored to facilitate the nitration and subsequent nitrile introduction steps, providing a greener and more sustainable approach .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Nitroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-(2-Aminoethyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(2-Nitroethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Nitroethyl)benzonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
3-(2-Nitrovinyl)benzonitrile: Similar structure but with a vinyl group instead of an ethyl group.
3-(2-Nitroethyl)indole: Contains an indole ring instead of a benzene ring.
3-(2-Nitroethyl)phenol: Contains a hydroxyl group (-OH) instead of a nitrile group.
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of various compounds highlight its significance in organic chemistry .
Propriétés
Numéro CAS |
155988-05-9 |
|---|---|
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
3-(2-nitroethyl)benzonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-3,6H,4-5H2 |
Clé InChI |
VYWUMKFOEKUTFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C#N)CC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
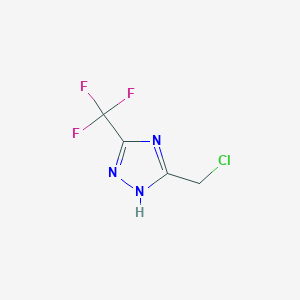


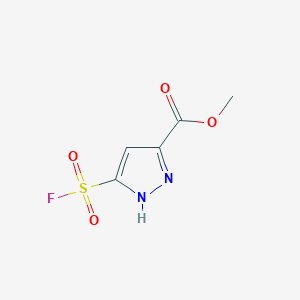
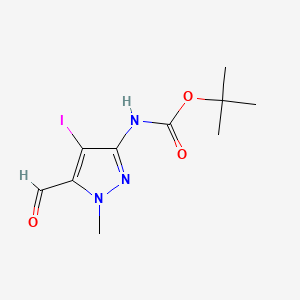
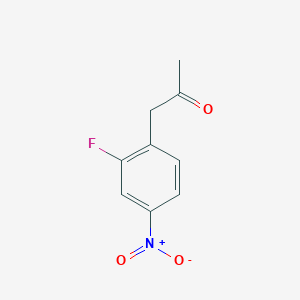
![2-Amino-2-[3-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B13559865.png)
![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)
